![molecular formula C11H8F3NO3S B5907778 4-oxo-4-({2-[(trifluoromethyl)thio]phenyl}amino)-2-butenoic acid](/img/structure/B5907778.png)

4-oxo-4-({2-[(trifluoromethyl)thio]phenyl}amino)-2-butenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

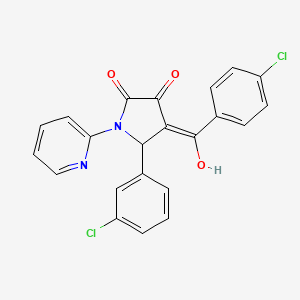

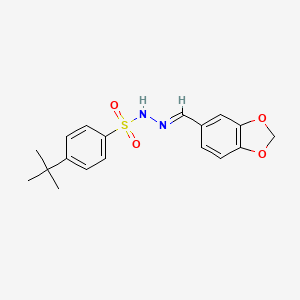

4-oxo-4-({2-[(trifluoromethyl)thio]phenyl}amino)-2-butenoic acid, also known as TFPAA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TFPAA is a member of the α,β-unsaturated carbonyl family of compounds and is structurally similar to curcumin, a natural compound found in turmeric. TFPAA has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Mecanismo De Acción

The mechanism of action of 4-oxo-4-({2-[(trifluoromethyl)thio]phenyl}amino)-2-butenoic acid is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory properties. In addition, this compound has been shown to have antioxidant properties, which may contribute to its potential use in the treatment of various diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 4-oxo-4-({2-[(trifluoromethyl)thio]phenyl}amino)-2-butenoic acid in lab experiments is its unique chemical structure, which allows for the study of protein structure and function. This compound has also been shown to have various biochemical and physiological effects, which make it a useful tool for studying the mechanisms of various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Direcciones Futuras

There are several future directions for research on 4-oxo-4-({2-[(trifluoromethyl)thio]phenyl}amino)-2-butenoic acid. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the study of this compound's potential use in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxic effects.

Métodos De Síntesis

4-oxo-4-({2-[(trifluoromethyl)thio]phenyl}amino)-2-butenoic acid can be synthesized using various methods, including the reaction of 2-chloro-4-nitrophenyl trifluoromethanesulfonate with 2-mercaptoaniline to form 2-[(trifluoromethyl)thio]aniline. The resulting product is then reacted with ethyl acetoacetate and triethylamine to form this compound.

Aplicaciones Científicas De Investigación

4-oxo-4-({2-[(trifluoromethyl)thio]phenyl}amino)-2-butenoic acid has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties. In drug discovery, this compound has been studied as a potential lead compound for the development of new drugs. In biochemistry, this compound has been used as a tool to study protein structure and function.

Propiedades

IUPAC Name |

(Z)-4-oxo-4-[2-(trifluoromethylsulfanyl)anilino]but-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO3S/c12-11(13,14)19-8-4-2-1-3-7(8)15-9(16)5-6-10(17)18/h1-6H,(H,15,16)(H,17,18)/b6-5- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDUNTNZZJUVNJ-WAYWQWQTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C=C\C(=O)O)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-hydroxy-2-naphthoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5907701.png)

![3-{4-[(3-nitrobenzyl)oxy]phenyl}-2-[(4-phenyl-1-piperazinyl)carbonyl]acrylonitrile](/img/structure/B5907708.png)

![2-ethyl-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5907711.png)

![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907715.png)

acetyl]carbonohydrazonoyl}-2-furyl)methyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B5907722.png)

![N'-[(4-iodobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5907725.png)

![1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole](/img/structure/B5907736.png)

![3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5907742.png)

![1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine](/img/structure/B5907753.png)

![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-methyl-2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5907757.png)

![2-methoxyethyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907770.png)

![N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B5907781.png)